Methyl 2-(pyrrolidine-1-carboxamido)acetate

PYCR1 inhibition proline metabolism cancer metabolism

Fragment-based drug discovery targeting proline metabolism demands tractable, low-MW starting points with validated engagement. Methyl 2-(pyrrolidine-1-carboxamido)acetate (CAS 1401319-26-3) meets this need as a pyrrolidine-urea glycine methyl ester building block with documented PYCR1 inhibitory activity (IC₅₀ = 311 µM). • cLogP -0.035 & TPSA 58.64 Ų align with CNS MPO guidelines for CNS-penetrant library design. • 98% purity supports high-fidelity library production; supplied as a fragment hit for SAR expansion via ester hydrolysis, amidation, or N-functionalization. • Available from stock for immediate dispatch; ideal as a weakly active reference control in PYCR1/2/L assay panels.

Molecular Formula C8H14N2O3
Molecular Weight 186.211
CAS No. 1401319-26-3
Cat. No. B2869397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidine-1-carboxamido)acetate
CAS1401319-26-3
Molecular FormulaC8H14N2O3
Molecular Weight186.211
Structural Identifiers
SMILESCOC(=O)CNC(=O)N1CCCC1
InChIInChI=1S/C8H14N2O3/c1-13-7(11)6-9-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,12)
InChIKeyRYIPCQOSKZEBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(pyrrolidine-1-carboxamido)acetate: Chemical Identity & Specifications


Methyl 2-(pyrrolidine-1-carboxamido)acetate (CAS 1401319-26-3), also indexed as methyl (pyrrolidine-1-carbonyl)glycinate, is a synthetic, low-molecular-weight (186.21 g/mol) pyrrolidine–urea hybrid with the molecular formula C₈H₁₄N₂O₃ . The compound is a methyl ester derivative of a pyrrolidine-1-carboxamido acetic acid scaffold, placing it within the broader class of pyrrolidine carboxamido derivatives that have been pursued in patents as anti-inflammatory agents capable of suppressing IL-6 and NF-κB signaling [1]. It is commercially supplied as a research-grade building block (typical purity ≥95–98%) for organic synthesis and early-stage drug discovery . Primary literature explicitly focused on this compound remains extremely limited; the most direct quantitative biological annotation is a single-point PYCR1 inhibitory IC₅₀ of 3.11 × 10⁵ nM (311 µM), indicating weak target engagement [2].

Fragment Fragment-like building block for proline metabolism target engagement studies
CNS Profile Near-zero cLogP supports CNS multiparameter optimization research
Synthetic Handle Methyl ester enables tractable library elaboration via hydrolysis or amidation

Methyl 2-(pyrrolidine-1-carboxamido)acetate: Substitution Constraints


Methyl 2-(pyrrolidine-1-carboxamido)acetate occupies a structurally narrow intersection where a pyrrolidine urea N-caps a glycine methyl ester. Seemingly minor modifications—such as replacing the methyl ester with an ethyl or propanoate ester, or switching to the free carboxylic acid form (CAS 501652-98-8)—alter the compound's hydrogen-bonding capacity, steric profile, LogP, and metabolic liability [1]. Within the pyrrolidine carboxamido patent landscape, defined structure–activity relationships (SAR) show that N-substituent identity and ester/acid status profoundly affect suppression of inflammatory cytokines (e.g., IL-6) and NF-κB pathway engagement [1]. The methyl ester is the smallest alkyl ester option, providing maximal atom economy and the lowest calculated logP (−0.035) among common ester analogs, which directly impacts solubility and CNS multiparameter optimization scores . Generic interchange with the free acid, ethyl ester, or homologated amino acid esters therefore carries a high risk of divergent pharmacokinetic and physicochemical profiles that are not predictable without explicit comparative data.

Ester vs. Acid
Replacing methyl ester with free carboxylic acid shifts LogP, H-bonding capacity, and ionization state, likely altering pharmacokinetic prediction profiles.
Ester Homologation
Ethyl or higher alkyl esters increase lipophilicity by approximately half a log unit per methylene, deviating from the near-zero cLogP design space.
Amino Acid Scaffold
Homologation to β-alanine or other amino acid esters alters steric and conformational profiles reported in structure–activity relationship studies.

Methyl 2-(pyrrolidine-1-carboxamido)acetate: Comparative Evidence


PYCR1 Inhibitory Activity vs. Class Baseline

Methyl 2-(pyrrolidine-1-carboxamido)acetate exhibited an IC₅₀ of 3.11 × 10⁵ nM (311 µM) against recombinant human PYCR1 in a biochemical assay [1]. This value serves as the sole publicly available quantitative target-engagement anchor for the compound. For context, optimized pyrrolidine carboxamide InhA inhibitors from Mycobacterium tuberculosis have been reported with IC₅₀ values as low as 390 nM—a ~800-fold potency differential—highlighting that the unoptimized methyl glycinate ester is a weak PYCR1 ligand and is best positioned as a fragment-like starting point rather than a potent probe [2]. No direct head-to-head comparison with other PYCR1 inhibitors exists in the public domain for this compound.

PYCR1 Inhibition
Cross-study comparable
IC₅₀ 311 µM vs 0.39 µM (optimized pyrrolidine carboxamide); ~800-fold weaker
Supports fragment-hit interpretation, not a potent probe
Biochemical assay; no direct head-to-head comparison available
PYCR1 inhibition proline metabolism cancer metabolism

Calculated LogP: Methyl Ester vs. Acid and Ethyl Ester

The methyl ester of 2-(pyrrolidine-1-carboxamido)acetate has a vendor-calculated LogP of −0.035 . This value is substantially lower (more hydrophilic) than that of the corresponding ethyl ester analog (ethyl 2-(pyrrolidine-1-carboxamido)acetate), which is anticipated to have a LogP increase of approximately +0.5 to +0.6 log units based on standard methyl-to-ethyl ester homologation increments in the pyrrolidine carboxamide series [1]. The free carboxylic acid (CAS 501652-98-8) would be expected to have a LogP ~1.0–1.5 units lower than the methyl ester at physiological pH due to ionization. Within multiparameter optimization for CNS drug candidates, a LogP near zero is considered favorable, giving the methyl ester a differentiated position for CNS-exposed pyrrolidine carboxamide programs [2].

Calculated LogP
Cross-study comparable
cLogP −0.035 vs ethyl ester ~+0.5, free acid
Supports CNS-appropriate physicochemical context
Calculated values; experimental logD determination advised
Vendor Purity Grade
Specification review
98% (Leyan) vs ≥95% (Chemenu); 3% advantage
Higher purity option for fragment library procurement
Independent QC verification recommended
Hazard Documentation
Class-level inference
GHS07; H302-H315-H319-H335 documented; many analogs lack data
Supports lab safety risk assessment
Absence of hazard data not indicative of lower hazard
LogP CNS drug design physicochemical optimization

Purity Grade Comparison Across Vendors

Two independent vendor sources report different purity specifications for methyl 2-(pyrrolidine-1-carboxamido)acetate: Leyan lists a purity of 98% for catalog number 1408060, while Chemenu lists ≥95% for catalog number CM928760 . For the structurally analogous free acid (2-[(pyrrolidine-1-carbonyl)amino]acetic acid, CAS 501652-98-8), Leyan specifies a purity of only 95%, indicating that the methyl ester form is available at a higher certified purity grade from at least one supplier . This 3-percentage-point purity differential is relevant for applications requiring high-fidelity building blocks, such as fragment library construction and parallel synthesis, where impurities can confound screening results.

Vendor Purity Grade
Specification review
98% (Leyan) vs ≥95% (Chemenu); 3% advantage
Higher purity option for fragment library procurement
Independent QC verification recommended
purity specification procurement benchmark building block quality

Hazard Classification: H302 Acute Oral Toxicity Profile

Methyl 2-(pyrrolidine-1-carboxamido)acetate carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . This hazard profile is explicitly documented and provides a concrete safety benchmark for laboratory handling. While many pyrrolidine carboxamide building blocks share similar irritant classifications, the explicit documentation of H302 distinguishes this compound from analogs for which hazard data are not publicly reported, enabling informed risk assessment during procurement and experimental planning .

Hazard Documentation
Class-level inference
GHS07; H302-H315-H319-H335 documented; many analogs lack data
Supports lab safety risk assessment
Absence of hazard data not indicative of lower hazard
GHS hazard lab safety procurement risk assessment

Methyl 2-(pyrrolidine-1-carboxamido)acetate: Research Applications


Fragment-Based Screening Against PYCR1 in Cancer Metabolism

With a documented PYCR1 IC₅₀ of 311 µM, methyl 2-(pyrrolidine-1-carboxamido)acetate qualifies as a low-affinity fragment hit suitable for fragment-based drug discovery campaigns targeting proline metabolism in cancer [1]. Its low molecular weight (186.21 Da) and near-zero cLogP (−0.035) align with fragment library design principles, and the methyl ester handle provides a tractable vector for structure-guided elaboration .

Anti-Inflammatory Library Synthesis Building Block

The pyrrolidine carboxamido scaffold has been patented for suppression of IL-6 and NF-κB signaling in inflammatory bowel disease models [1]. Methyl 2-(pyrrolidine-1-carboxamido)acetate serves as a glycine-methyl-ester-capped urea building block for constructing diversified libraries via ester hydrolysis, amidation, or N-functionalization, with a 98% purity specification (Leyan Cat. No. 1408060) supporting high-fidelity library production .

CNS MPO-Compliant Lead Optimization Starting Point

The calculated LogP of −0.035 and TPSA of 58.64 Ų place this compound within the favorable region of the CNS multiparameter optimization (MPO) scoring space [1]. Unlike the more lipophilic ethyl ester or the ionizable free carboxylic acid, the methyl ester strikes a balance that is compatible with CNS drug design guidelines, making it a suitable core scaffold for CNS-penetrant pyrrolidine carboxamide candidates .

Proline Biosynthesis Enzyme Panel Reference Compound

Given its single-point PYCR1 data (IC₅₀ = 311 µM) [1], this compound can be deployed as a weakly active reference control in panels assaying proline biosynthetic enzymes (PYCR1, PYCR2, PYCRL), enabling assay validation and providing a benchmark against which more potent inhibitors can be compared.

Application
Selection Property
Validation Focus
Fragment-Based Screening (PYCR1)
Single-point PYCR1 inhibition data
Biochemical assay validation, fragment elaboration
Anti-Inflammatory Library Synthesis
Purity specification differentiation
IL-6/NF-κB pathway reporter assays
CNS MPO Lead Optimization
cLogP near zero, low TPSA
Permeability models (PAMPA-BBB, MDCK)
Proline Enzyme Panel Reference
PYCR1 benchmark data
PYCR1/2/L isoform selectivity screening
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